

Application Notes and Protocols: AzddMeC for Live-Cell Imaging

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Compound of Interest		
Compound Name:	AzddMeC	
Cat. No.:	B1666249	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

AzddMeC (Azido-dimethyl-ethyl-Coumarin) is a novel, cell-permeable fluorescent probe designed for live-cell imaging applications. Its core structure consists of a coumarin fluorophore functionalized with an azide group, enabling its use in bioorthogonal click chemistry reactions. This allows for the specific labeling and visualization of alkyne-modified biomolecules within living cells. The dimethyl and ethyl substitutions on the coumarin core enhance its photostability and quantum yield, making it a robust tool for dynamic cellular studies. This document provides detailed application notes and protocols for the use of **AzddMeC** in live-cell imaging.

Core Applications

- Metabolic Labeling and Imaging: AzddMeC is ideal for visualizing the synthesis and localization of newly synthesized biomolecules, such as proteins, glycans, and lipids, that have been metabolically labeled with alkyne-containing precursors.
- Pulse-Chase Experiments: The ability to introduce the probe at specific time points allows for tracking the temporal dynamics and turnover of labeled biomolecules.
- High-Content Screening: The bright and stable fluorescence of AzddMeC is well-suited for automated microscopy and high-content analysis of cellular responses to various stimuli or drug candidates.[1][2]



 Monitoring Drug Efficacy: AzddMeC can be used to assess the impact of therapeutic agents on specific metabolic pathways by quantifying changes in the incorporation of alkyne-labeled precursors.[3][4]

Quantitative Data

The following tables summarize the key quantitative properties of **AzddMeC**, providing a basis for experimental design and comparison with other fluorescent probes.

Table 1: Photophysical Properties of AzddMeC

Property	Value
Excitation Wavelength (max)	405 nm
Emission Wavelength (max)	488 nm
Molar Extinction Coefficient	~25,000 cm ⁻¹ M ⁻¹
Quantum Yield	~0.65
Photostability	High

Table 2: Performance in Live-Cell Imaging

Parameter	Value	Conditions
Optimal Concentration	1-10 μΜ	Varies by cell type and application
Signal-to-Noise Ratio	>20	HeLa cells, 30 min incubation
Cytotoxicity (IC50)	>100 μM	24-hour incubation in HeLa cells

Experimental Protocols

Protocol 1: General Protocol for Live-Cell Labeling and Imaging of Nascent Proteins



This protocol describes the metabolic labeling of newly synthesized proteins with an alkynecontaining amino acid analog, followed by fluorescent labeling with **AzddMeC** via a coppercatalyzed click reaction.

Materials:

- Live cells (e.g., HeLa, U2OS) cultured on glass-bottom dishes
- · Complete cell culture medium
- L-Azidohomoalanine (AHA) or other alkyne-containing amino acid analog
- AzddMeC stock solution (10 mM in DMSO)
- Copper (II) sulfate (CuSO₄) stock solution (50 mM in H₂O)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (50 mM in H₂O)
- Sodium ascorbate stock solution (100 mM in H₂O, freshly prepared)
- Phosphate-buffered saline (PBS)
- · Live-cell imaging medium

Procedure:

- Cell Seeding: Seed cells on glass-bottom dishes to achieve 60-70% confluency on the day of the experiment.
- Metabolic Labeling:
 - Remove the complete culture medium.
 - Add pre-warmed medium containing the alkyne-labeled amino acid analog (e.g., 50 μM
 AHA).
 - Incubate for the desired labeling period (e.g., 1-4 hours) at 37°C and 5% CO₂.
- Cell Washing:



- Remove the labeling medium and wash the cells twice with pre-warmed PBS to remove unincorporated amino acid analogs.
- Click Reaction Labeling:
 - Prepare the click reaction cocktail immediately before use. For a final volume of 1 mL:
 - 880 μL of live-cell imaging medium
 - 100 μL of a pre-mixed solution of CuSO₄ and THPTA (final concentration: 100 μM CuSO₄, 500 μM THPTA)
 - 10 μL of **AzddMeC** stock solution (final concentration: 100 μM)
 - 10 μL of freshly prepared sodium ascorbate solution (final concentration: 1 mM)
 - Remove the PBS and add the click reaction cocktail to the cells.
 - Incubate for 30 minutes at 37°C, protected from light.
- Final Wash and Imaging:
 - Remove the click reaction cocktail and wash the cells three times with pre-warmed livecell imaging medium.
 - Image the cells using a fluorescence microscope with appropriate filter sets (e.g., DAPI/FITC channel).

Protocol 2: Cytotoxicity Assay

This protocol outlines a method to determine the cytotoxicity of **AzddMeC** using a standard MTT assay.

Materials:

- · Live cells in culture
- Complete cell culture medium



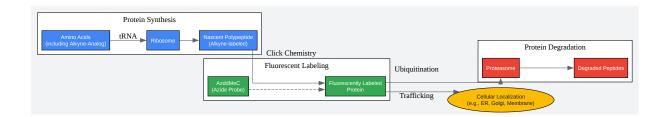
- AzddMeC stock solution
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
- Treatment: Treat the cells with a range of **AzddMeC** concentrations for a period relevant to planned experiments (e.g., 24 or 48 hours). Include an untreated control.
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
- Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Viability Calculation: Calculate cell viability as a percentage relative to the untreated control
 cells.

Visualizations Signaling Pathway Diagram





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Caption: Protein synthesis and degradation pathway visualized with AzddMeC.

Experimental Workflow Diagram

Caption: Experimental workflow for **AzddMeC** live-cell imaging.

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